molecular formula C6H3BrN2O B8099364 2-Bromo-5-hydroxyisonicotinonitrile

2-Bromo-5-hydroxyisonicotinonitrile

Cat. No.: B8099364
M. Wt: 199.00 g/mol
InChI Key: UMYKACKGYHWLIX-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₆H₃BrN₂O. It is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxyisonicotinonitrile typically involves the bromination of 5-hydroxyisonicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxyisonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).

Major Products Formed

Scientific Research Applications

2-Bromo-5-hydroxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyisonicotinonitrile largely depends on its chemical reactivity. The bromine atom and hydroxyl group make it a versatile intermediate in various organic reactions. Its reactivity can be attributed to the electron-withdrawing effects of the bromine and nitrile groups, which influence the compound’s behavior in substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-hydroxyisonicotinonitrile is unique due to the presence of both bromine and hydroxyl groups, which provide a combination of reactivity and functionality not found in its analogs. This makes it a valuable intermediate in the synthesis of diverse organic compounds and potential pharmaceuticals .

Properties

IUPAC Name

2-bromo-5-hydroxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYKACKGYHWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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